molecular formula C9H9ClN2O B581658 2-(4-Aminophenyl)oxazole, hcl CAS No. 1351659-13-6

2-(4-Aminophenyl)oxazole, hcl

Cat. No. B581658
CAS RN: 1351659-13-6
M. Wt: 196.634
InChI Key: ZFMGWSWHVWXLPN-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)oxazole hydrochloride, also known as 4-(1,3-oxazol-2-yl)aniline hydrochloride, is a chemical compound with the CAS Number: 1351659-13-6 . It has a molecular weight of 196.64 .


Synthesis Analysis

The synthesis of oxazoles, such as 2-(4-Aminophenyl)oxazole, often involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazole synthesis from carboxylic acids and amino alcohols was established in the presence of a boronic acid catalyst .


Molecular Structure Analysis

The molecular formula of 2-(4-Aminophenyl)oxazole hydrochloride is C9H9ClN2O . The InChI key is ZFMGWSWHVWXLPN-UHFFFAOYSA-N .


Chemical Reactions Analysis

Oxazoles play a major role in many important chemical reactions, both as intermediates and as final products . They have been used in the synthesis of a variety of ligands for metal catalysts, as well as precursors or vehicles to reach many types of functionalized compounds .


Physical And Chemical Properties Analysis

2-(4-Aminophenyl)oxazole hydrochloride has a molecular weight of 196.634. It is recommended to be stored in a refrigerated condition .

Scientific Research Applications

Antiprotozoal Activity

2-Amino-4-(p-substituted phenyl)-oxazole derivatives have been synthesized and evaluated for their antiprotozoal activity against Giardia lamblia and Trichomonas vaginalis. One compound, in particular, demonstrated significant activity against G. lamblia, surpassing that of the standard drug metronidazole, suggesting potential applications in the treatment of giardiasis. Another compound exhibited high anti-trichomonal activity, indicating its potential in treating trichomoniasis (Carballo et al., 2017).

Corrosion Inhibition

Various derivatives of aminophenyl-oxazole, such as 4-amino-1,2,4-triazole derivatives, have been studied for their ability to inhibit corrosion in different metal environments. These compounds have demonstrated high inhibition efficiencies, making them suitable as corrosion inhibitors in industrial applications. For example, a study on mild steel in hydrochloric acid medium showed significant corrosion control using these derivatives (Bentiss et al., 2009).

Anticancer Properties

2-Amino-4-phenyl-oxazole derivatives have been explored for their anticancer properties. Preliminary studies suggest that these compounds exhibit selective growth inhibition of cancer cells, indicating their potential as therapeutic agents in cancer treatment. Research in this area focuses on the synthesis of novel compounds and evaluation of their in vitro anticancer activity against various cancer cell lines (Tangellamudi et al., 2018).

Novel Synthesis Methods

Innovative synthesis methods for 2-phenyl-4,5-substituted oxazoles have been developed, involving copper-catalyzed intramolecular cyclization of functionalized enamides. These methodologies facilitate the efficient production of oxazole derivatives, which are important in various pharmaceutical and industrial applications (Kumar et al., 2012).

Future Directions

Oxazoles have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . The use of these versatile heterocycles as intermediates, catalytic ligands, and pharmaceutical building blocks has vastly increased . This suggests a promising future direction for the study and application of 2-(4-Aminophenyl)oxazole hydrochloride.

Biochemical Analysis

Biochemical Properties

2-(4-Aminophenyl)oxazole, hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors and enzymes through non-covalent interactions, which can influence the activity of these biomolecules. The nature of these interactions often involves hydrogen bonding, van der Waals forces, and electrostatic interactions .

Cellular Effects

The effects of 2-(4-Aminophenyl)oxazole, hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of specific genes involved in metabolic pathways, thereby altering the metabolic flux within the cell . Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 2-(4-Aminophenyl)oxazole, hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the active sites of enzymes, resulting in changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Aminophenyl)oxazole, hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 2-(4-Aminophenyl)oxazole, hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

2-(4-Aminophenyl)oxazole, hydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux within the cell. For instance, it can affect the levels of certain metabolites by modulating the activity of key enzymes involved in their synthesis or degradation . This can lead to changes in the cellular concentrations of these metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(4-Aminophenyl)oxazole, hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments . The compound’s distribution can influence its overall efficacy and potential side effects, as its concentration in different tissues can vary .

Subcellular Localization

2-(4-Aminophenyl)oxazole, hydrochloride exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity .

properties

IUPAC Name

4-(1,3-oxazol-2-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-6H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMGWSWHVWXLPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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